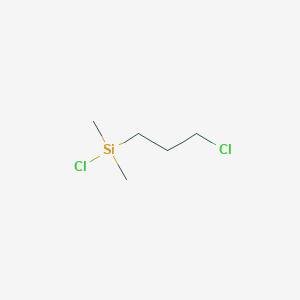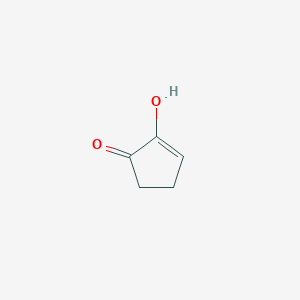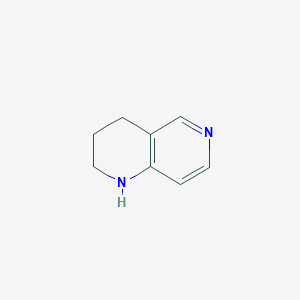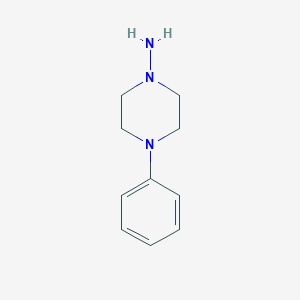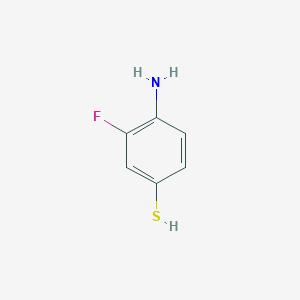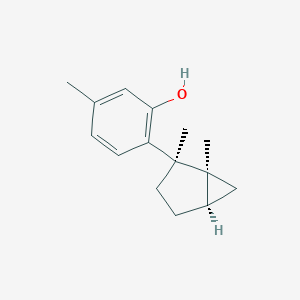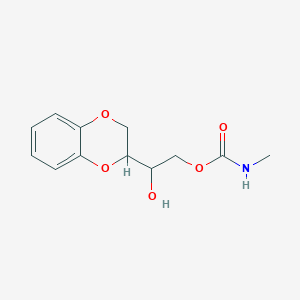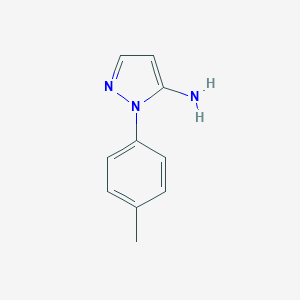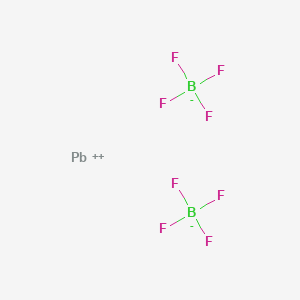
Phosphorocyanidous difluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorocyanidous difluoride (PCF2) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is an inorganic compound that consists of phosphorus, carbon, nitrogen, and fluorine atoms. PCF2 is known for its ability to react with a variety of organic compounds, making it a valuable reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Phosphorocyanidous difluoride has various applications in scientific research, including organic synthesis, material science, and medicinal chemistry. It is used as a reagent in organic synthesis to introduce fluorine atoms into organic compounds, which can improve their stability, bioavailability, and pharmacokinetic properties. Phosphorocyanidous difluoride is also used in material science to modify the surface properties of materials, such as polymers and metals. In medicinal chemistry, Phosphorocyanidous difluoride is used to develop new drugs with improved efficacy and selectivity.
Wirkmechanismus
Phosphorocyanidous difluoride reacts with organic compounds through a process called fluorination, which involves the substitution of a hydrogen atom with a fluorine atom. This reaction is highly selective and can occur under mild conditions, making it a valuable tool in organic synthesis. The mechanism of action of Phosphorocyanidous difluoride involves the formation of a reactive intermediate, which can undergo further reactions to form fluorinated products.
Biochemische Und Physiologische Effekte
Phosphorocyanidous difluoride has been shown to have biochemical and physiological effects, including the inhibition of acetylcholinesterase (AChE) activity. AChE is an enzyme that plays a crucial role in the transmission of nerve impulses, and its inhibition can lead to neurological disorders. Phosphorocyanidous difluoride has also been shown to have antitumor activity, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
Phosphorocyanidous difluoride has several advantages for lab experiments, including its high reactivity, selectivity, and mild reaction conditions. It can also be easily handled and stored, making it a convenient reagent for organic synthesis. However, Phosphorocyanidous difluoride has some limitations, such as its toxicity, which requires careful handling and disposal. It can also react with water and moisture, leading to the formation of toxic hydrogen fluoride gas.
Zukünftige Richtungen
There are several future directions for the research of Phosphorocyanidous difluoride, including the development of new synthetic methods, the exploration of its medicinal properties, and its application in material science. The development of new synthetic methods can improve the efficiency and selectivity of the fluorination reaction, making it a more valuable tool in organic synthesis. The exploration of its medicinal properties can lead to the development of new drugs with improved efficacy and selectivity. Finally, the application of Phosphorocyanidous difluoride in material science can lead to the development of new materials with improved surface properties, such as hydrophobicity and adhesion.
Synthesemethoden
Phosphorocyanidous difluoride can be synthesized through several methods, including the reaction of phosphorus pentafluoride (PF5) with cyanide salts, such as potassium cyanide (KCN) or sodium cyanide (NaCN). The reaction takes place in anhydrous hydrogen fluoride (HF) at low temperatures and yields Phosphorocyanidous difluoride as a colorless gas.
Eigenschaften
CAS-Nummer |
14118-40-2 |
|---|---|
Produktname |
Phosphorocyanidous difluoride |
Molekularformel |
CF2NP |
Molekulargewicht |
94.988 g/mol |
IUPAC-Name |
difluorophosphanylformonitrile |
InChI |
InChI=1S/CF2NP/c2-5(3)1-4 |
InChI-Schlüssel |
OOZKJXCTKSNMBV-UHFFFAOYSA-N |
SMILES |
C(#N)P(F)F |
Kanonische SMILES |
C(#N)P(F)F |
Andere CAS-Nummern |
14118-40-2 |
Synonyme |
Phosphorocyanidous difluoride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



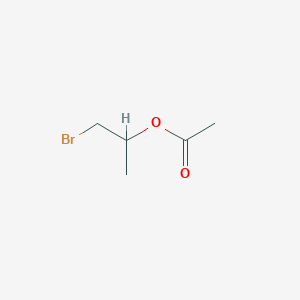
![1,1'-[Sulfonyldi(4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B76281.png)
